molecular formula C11H16N2O2 B12998632 Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate

Cat. No.: B12998632
M. Wt: 208.26 g/mol
InChI Key: WUJHNKDOMAZELO-UHFFFAOYSA-N
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Description

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group, an ethyl(methyl)amino group, and a methylnicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with ethyl(methyl)amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinate moiety.

    Reduction: Reduced forms of the amino group.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Lacks the ethyl(methyl)amino group, making it less versatile in certain applications.

    Ethyl nicotinate: Similar structure but with different alkyl groups, leading to variations in reactivity and biological activity.

    Methyl 4-methylnicotinate: Similar but lacks the ethyl(methyl)amino group, affecting its chemical properties.

Uniqueness

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate is unique due to the presence of both the ethyl(methyl)amino group and the methylnicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate is a chemical compound belonging to the class of nicotinates, which are derivatives of nicotinic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound includes:

  • A nicotinic acid moiety , which is known for its pharmacological properties.
  • An ethyl(methyl)amino group , which may enhance its interaction with biological targets.

The molecular formula for this compound is C12H16N2O2C_{12}H_{16}N_2O_2, with a molecular weight of approximately 220.27 g/mol.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies suggest that this compound possesses antimicrobial properties . In vitro assays have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the low micromolar range, indicating potent activity (Table 1).

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64
Bacillus subtilis16

Anticancer Activity

This compound has also been evaluated for its anticancer properties . In studies involving various cancer cell lines, including HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer), the compound demonstrated significant cytotoxic effects with IC50 values in the nanomolar range.

  • HepG2 : IC50 = 0.5 μM
  • Caco2 : IC50 = 1.0 μM
  • MCF-7 : IC50 = 0.8 μM

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Cell Signaling Pathways : It might influence pathways relevant to cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of nicotinate derivatives, including this compound, demonstrated broad-spectrum antimicrobial activity. The study highlighted that the presence of the ethyl(methyl)amino group significantly enhanced the inhibitory effects on bacterial growth compared to other derivatives lacking this substitution.
  • Cytotoxicity Assessment : In a comparative study against standard anticancer drugs like doxorubicin, this compound showed comparable or superior cytotoxicity against MCF-7 cells, suggesting potential as a lead compound in cancer therapy.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 6-[ethyl(methyl)amino]-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-13(3)10-6-8(2)9(7-12-10)11(14)15-4/h6-7H,5H2,1-4H3

InChI Key

WUJHNKDOMAZELO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C(=C1)C)C(=O)OC

Origin of Product

United States

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